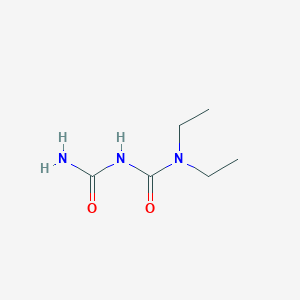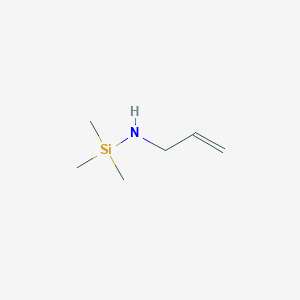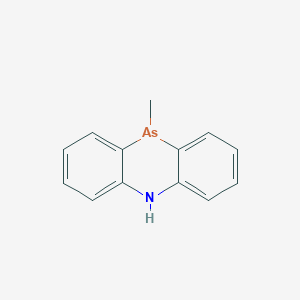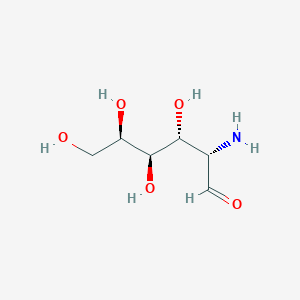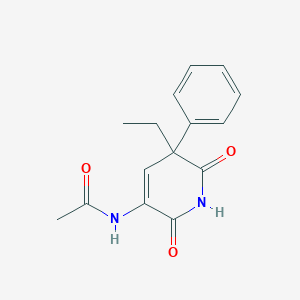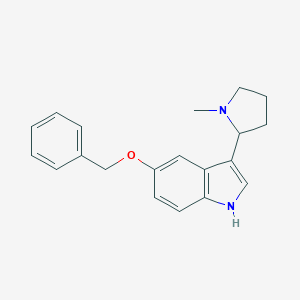
5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole, also known as WIN 55,212-2, is a synthetic cannabinoid that has gained attention in scientific research due to its potential as a therapeutic agent. This compound belongs to a class of chemicals known as cannabinoids, which are compounds found in the cannabis plant. However, unlike delta-9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis, WIN 55,212-2 does not produce the same psychoactive effects.
作用機序
5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 acts on the endocannabinoid system, which is a complex signaling system that regulates various physiological processes, including pain, appetite, mood, and inflammation. Specifically, this compound acts as a partial agonist at both the CB1 and CB2 receptors, which are the primary receptors of the endocannabinoid system. By binding to these receptors, 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 can modulate the activity of various neurotransmitters and signaling pathways, leading to its therapeutic effects.
生化学的および生理学的効果
The biochemical and physiological effects of 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 are diverse and depend on the specific context in which it is used. In general, this compound has been shown to have analgesic, anti-inflammatory, anti-tumor, and neuroprotective effects. Additionally, 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 has been shown to modulate the activity of various neurotransmitters, including dopamine, serotonin, and GABA, leading to its potential as an antidepressant and anxiolytic agent.
実験室実験の利点と制限
One of the advantages of using 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 in lab experiments is its specificity for the endocannabinoid system, which allows researchers to study the effects of this system in isolation. Additionally, this compound has a well-characterized mechanism of action and has been extensively studied in animal models, making it a useful tool for preclinical research. However, one limitation of using 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 is its potential for off-target effects, as it can bind to other receptors besides the CB1 and CB2 receptors. Additionally, the use of this compound in human studies is limited due to its potential for psychoactive effects.
将来の方向性
There are several future directions for research on 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2, including:
1. Further studies on the potential therapeutic applications of this compound in neurology, oncology, and psychiatry.
2. Development of more specific and potent agonists and antagonists of the endocannabinoid system, which could lead to the development of new therapeutic agents.
3. Investigation of the long-term effects of chronic exposure to 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2, including its potential for addiction and tolerance.
4. Studies on the pharmacokinetics and metabolism of this compound, which could inform dosing and administration strategies.
5. Investigation of the potential interactions between 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 and other drugs, which could inform its use in combination therapies.
In conclusion, 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 is a synthetic cannabinoid that has gained attention in scientific research due to its potential as a therapeutic agent. This compound acts on the endocannabinoid system and has been shown to have diverse biochemical and physiological effects, including analgesic, anti-inflammatory, anti-tumor, and neuroprotective effects. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for research that could lead to the development of new therapeutic agents.
合成法
The synthesis of 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 involves several steps, including the reaction of 2,3-dihydro-1H-inden-5-ol with benzyl bromide to form 5-benzyloxy-2,3-dihydro-1H-inden-1-one. This intermediate is then reacted with 1-methyl-2-pyrrolidinyl lithium to form 5-benzyloxy-3-(1-methyl-2-pyrrolidinyl)-2,3-dihydro-1H-inden-1-one. Finally, the compound is deprotected using hydrogenolysis to yield 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole.
科学的研究の応用
5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 has been studied for its potential therapeutic applications in various fields, including neurology, oncology, and psychiatry. In neurology, this compound has been shown to have neuroprotective effects, reducing damage to neurons in animal models of stroke and traumatic brain injury. In oncology, 5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole 55,212-2 has been shown to have anti-tumor effects, inhibiting the growth and metastasis of cancer cells in vitro and in vivo. In psychiatry, this compound has been studied for its potential as an antidepressant and anxiolytic agent, with promising results in animal models.
特性
CAS番号 |
14226-68-7 |
|---|---|
製品名 |
5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
分子式 |
C20H22N2O |
分子量 |
306.4 g/mol |
IUPAC名 |
3-(1-methylpyrrolidin-2-yl)-5-phenylmethoxy-1H-indole |
InChI |
InChI=1S/C20H22N2O/c1-22-11-5-8-20(22)18-13-21-19-10-9-16(12-17(18)19)23-14-15-6-3-2-4-7-15/h2-4,6-7,9-10,12-13,20-21H,5,8,11,14H2,1H3 |
InChIキー |
SLFSSUKLMIHWLW-UHFFFAOYSA-N |
SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
正規SMILES |
CN1CCCC1C2=CNC3=C2C=C(C=C3)OCC4=CC=CC=C4 |
同義語 |
5-(Benzyloxy)-3-(1-methyl-2-pyrrolidinyl)-1H-indole |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[R-(R*,R*)]-tartaricacid,sodiumsalt](/img/structure/B83216.png)
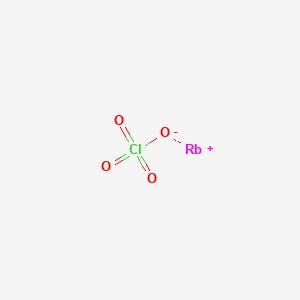
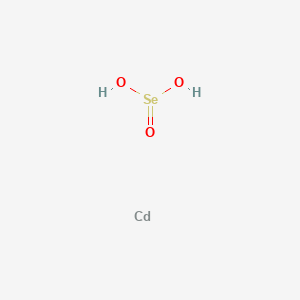
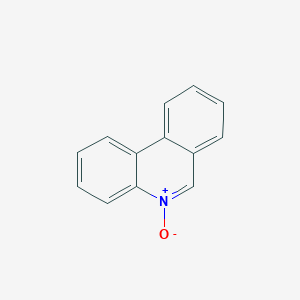
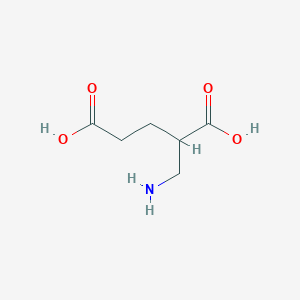
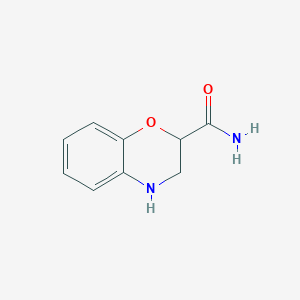
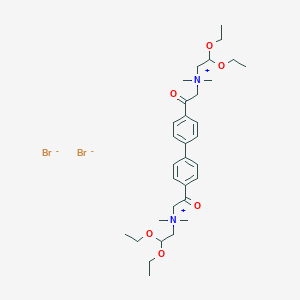
![3-Ethoxyspiro[3.5]non-2-en-1-one](/img/structure/B83230.png)
